3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid
Description
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant pharmaceutical interest. The compound features an iodine atom at position 3 and a carboxylic acid group at position 6 (Fig. 1). Its methyl ester derivative (CAS: 460087-82-5) is a yellow to off-white solid stored at 2–8°C, serving as a precursor in Suzuki cross-coupling reactions due to the reactivity of the iodine substituent . The parent carboxylic acid is commercially available as a building block for drug discovery, priced at €701/50 mg .
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCDOAAKEDNFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring . The carboxylic acid group can be introduced through various functionalization reactions, such as the oxidation of a methyl group or the hydrolysis of an ester precursor .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide can be employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the carboxylic acid group .
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Material Science: Its heterocyclic structure can be used in the design of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions with biological molecules .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : The 3-iodo compound’s methyl ester () is less polar than the carboxylic acid form, favoring organic-phase reactions. The 6-chloro analogue’s slight water solubility () contrasts with the lipophilic trifluoromethyl variant .
Biological Activity
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on recent studies and findings.
Synthesis
The synthesis of this compound typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. The introduction of the carboxylic acid group at the C6 position is crucial for enhancing its biological activity. Various synthetic routes have been explored, including the use of metal-catalyzed reactions to achieve high yields and purity levels .
Cytotoxicity
One of the primary areas of research has focused on the cytotoxic effects of this compound and its derivatives. In a study evaluating its activity against human cervical carcinoma HeLa cells, compounds were tested for their ability to inhibit cell viability. The half-maximal inhibitory concentration (IC50) values were determined using the PrestoBlue® fluorescent viability assay.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | < 150 | Highly cytotoxic |
| Analog 1a | > 700 | Negligible effect |
| Analog 1d | > 700 | Negligible effect |
| Analog 1l | > 700 | Negligible effect |
Approximately half of the tested compounds exhibited high cytotoxicity (IC50 < 150 μM), while others showed minimal inhibitory effects, indicating a structure-activity relationship (SAR) that highlights the importance of substituents at the C6 position in modulating biological activity .
The mechanism by which this compound exerts its cytotoxic effects is primarily through the inhibition of protein geranylgeranylation, specifically targeting Rab geranylgeranyl transferase (RGGT). This inhibition disrupts the prenylation process essential for the membrane localization and function of several small GTPases involved in cell signaling pathways. The study demonstrated that certain analogs effectively reduced Rab11A prenylation in HeLa cells, correlating with decreased cell viability .
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Cancer Therapy : The compound's ability to inhibit RGGT makes it a candidate for further development as an anti-cancer agent. In vitro studies have shown promising results in reducing tumor cell proliferation.
- Neuroprotection : Some derivatives have been evaluated for their neuroprotective effects against cholinesterase inhibition, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is compromised.
- Antiviral Activity : Preliminary investigations into its antiviral properties suggest that modifications to the imidazo[1,2-a]pyridine scaffold could lead to compounds with enhanced efficacy against viral infections .
Q & A
Q. How should researchers interpret conflicting data on the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Variability stems from species-specific cytochrome P450 isoforms (human vs. rodent). Use stable isotope labeling (¹³C-carboxylic acid) to track metabolite formation via LC-MS. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies major metabolic pathways .
Research Gaps and Future Directions
Q. What mechanistic insights are lacking regarding the compound’s interaction with nucleic acid targets?
Q. Why is there limited exploration of this compound in photodynamic therapy despite its UV absorption profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
